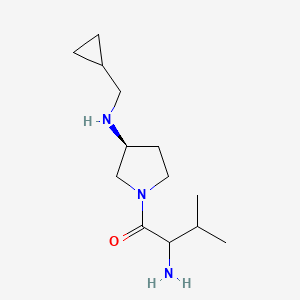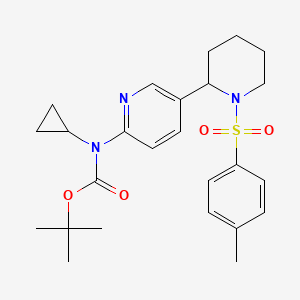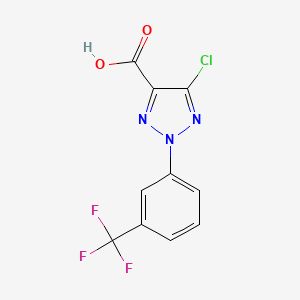
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C14H23N3 and a molecular weight of 233.35 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a propylpyrrolidine group and two methyl groups. It is a versatile chemical that finds applications in various fields due to its distinctive properties.
Preparation Methods
The synthesis of N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves several steps. One common method includes the reaction of 2-aminopyridine with propylpyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce different functional groups into the pyridine ring, enhancing the compound’s versatility .
Scientific Research Applications
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand in binding studies and as a probe in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
In the industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure and reactivity make it a valuable asset in various research and industrial applications .
Mechanism of Action
The mechanism of action of N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
For example, in biochemical assays, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. In medicinal chemistry, it may interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
N,6-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine can be compared with other pyrrolidine and pyridine derivatives. Similar compounds include pyrrolidine-2,5-dione, pyrrolizines, and prolinol derivatives. These compounds share structural similarities but differ in their functional groups and reactivity .
What sets this compound apart is its unique combination of a pyridine ring with a propylpyrrolidine group and two methyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,6-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-4-9-17-10-5-6-13(17)12-7-8-14(15-3)16-11(12)2/h7-8,13H,4-6,9-10H2,1-3H3,(H,15,16) |
InChI Key |
OROIEMVNIFUPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=C(C=C2)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)
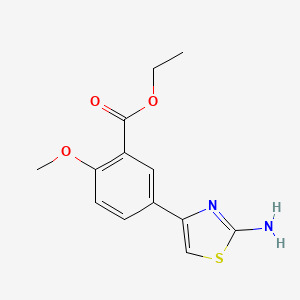
![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)
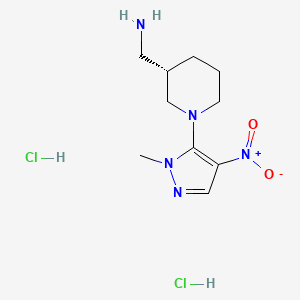

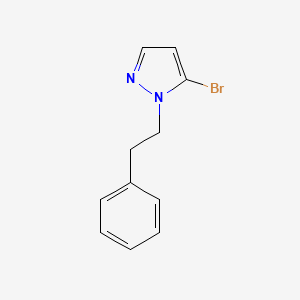

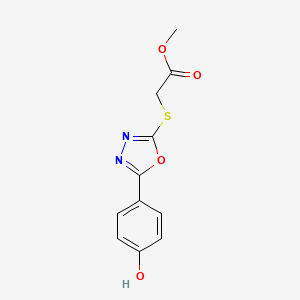
![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)

